1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Description
1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by a 3-fluorobenzyl substituent at the N1 position of the pyrazole ring and carboxylic acid functionality at the C4 position. Its molecular formula is C₁₃H₁₃FN₂O₂, with a molecular weight of 264.26 g/mol.
The presence of the electron-withdrawing fluorine atom at the 3-position of the benzyl group may influence its electronic properties and intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for its crystallinity and solubility .
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-8-12(13(17)18)9(2)16(15-8)7-10-4-3-5-11(14)6-10/h3-6H,7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXHWSLQSOSHNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)F)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction, where a fluorophenyl halide reacts with the pyrazole core.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using reagents like carbon dioxide under high pressure and temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Various derivatives with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, such as antimicrobial or anti-inflammatory properties.
Medicine: It can be explored for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound's binding affinity to receptors or enzymes, leading to its biological activity.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Halogen Effects : Replacing fluorine with bromine (as in the 3-bromophenyl analog) increases molecular weight by ~45 g/mol and may alter binding affinity in biological systems due to halogen bonding .
Functional Group Impact : The carboxylic acid group (-COOH) at C4 enhances hydrogen-bonding capacity compared to aldehyde (-CHO) derivatives, which could improve crystallinity and target interaction .
Biological Activity
1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agriculture. This compound features a pyrazole ring with specific substitutions that may enhance its biological interactions.
Chemical Structure and Properties
- Molecular Formula : C13H13FN2O2
- Molecular Weight : 248.257 g/mol
- CAS Number : 1154897-45-6
The compound's structure includes a 3-fluorophenylmethyl group and two methyl groups at the 3 and 5 positions, along with a carboxylic acid functional group at the 4 position. This unique arrangement contributes to its distinct biological properties compared to other pyrazole derivatives .
Pharmacological Potential
Research indicates that this compound exhibits various pharmacological activities:
- Anti-inflammatory Activity : Similar pyrazole derivatives have shown significant anti-inflammatory effects, with studies reporting inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds in related studies demonstrated up to 85% inhibition of TNF-α at certain concentrations .
- Analgesic Properties : The compound has been investigated for its analgesic effects, which could be comparable to established analgesics like ibuprofen .
Comparative Analysis with Other Pyrazole Derivatives
The following table summarizes key features and biological activities of selected pyrazole derivatives that are structurally similar to our compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Known for fungicidal properties; used in agriculture | Anti-fungal |
| 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid | Exhibits significant coordination properties | Antimicrobial |
| 4-(2,4-dichlorophenyl)-2-(4-fluorophenyl)-5-methyl... | Investigated for antimicrobial activity | Antimicrobial |
The unique fluorinated aromatic substitution and dual methyl groups in this compound may enhance its lipophilicity, potentially improving its bioavailability and efficacy compared to other derivatives .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives:
- Anti-inflammatory Studies : A study reported that certain pyrazole derivatives exhibited significant inhibition of TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory agents. These findings suggest that similar compounds may also exhibit promising anti-inflammatory effects .
- Cytotoxicity Assessments : Research on related pyrazole compounds indicates potential cytotoxic effects against various cancer cell lines, including MCF7 and A549. The IC50 values reported for these compounds suggest moderate to high potency against tumor cells .
- In Vivo Models : Animal models have been employed to assess the analgesic effects of pyrazole derivatives. For instance, carrageenan-induced edema models demonstrated notable reductions in swelling when treated with specific pyrazole compounds, indicating their potential as analgesics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[(3-fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with substituted phenylhydrazines and β-ketoesters. For example, describes a similar pyrazole derivative synthesized via condensation of 3-chlorophenylhydrazine with diethyl acetylenedicarboxylate under reflux in ethanol, followed by cyclization. Adjustments for the fluorophenyl group would require substituting 3-fluorophenylhydrazine. Characterization involves FTIR (to confirm carboxylic acid and C-F bonds), XRD (to determine crystallinity and monoclinic systems), and TEM (for particle size analysis) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, C-F vibrations at 1100–1250 cm⁻¹).
- XRD : Confirms crystal structure (e.g., monoclinic systems reported in ) and lattice parameters.
- TEM : Provides particle morphology and size distribution, essential for assessing purity and aggregation behavior .
Q. How do substituents like the 3-fluorophenyl group influence the compound’s physicochemical properties?
- Methodological Answer : The 3-fluorophenyl group introduces electron-withdrawing effects, enhancing the carboxylic acid’s acidity and influencing solubility in polar solvents. Fluorine’s electronegativity also increases metabolic stability, making the compound a candidate for medicinal chemistry applications (e.g., as a bioisostere for carboxylate groups in drug design) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound when scaling up synthesis?
- Methodological Answer : Yield optimization may involve:
- Catalyst Screening : Testing Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Solvent Selection : Replacing ethanol with DMF or THF to improve solubility of intermediates.
- Temperature Gradients : Using microwave-assisted synthesis to reduce reaction time and byproduct formation. highlights reflux conditions (78°C in ethanol) as a baseline for such reactions .
Q. How should contradictions in spectroscopic data (e.g., unexpected FTIR peaks) be resolved?
- Methodological Answer : Cross-validate with complementary techniques:
- NMR : Use ¹H/¹³C NMR to confirm substituent positions and rule out tautomeric forms.
- Mass Spectrometry : Verify molecular weight and fragmentation patterns.
- Single-Crystal XRD : Resolve ambiguities in functional group assignments (e.g., distinguishing carboxylic acid from esters) .
Q. What strategies are effective for designing biological activity assays for this compound?
- Methodological Answer :
- In Silico Screening : Perform molecular docking to predict interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity).
- In Vitro Testing : Use enzyme inhibition assays (e.g., COX-2 inhibition) and cell viability assays (MTT) on cancer cell lines. references crystallographic studies of pyrazole-triazole hybrids to rationalize bioactivity .
- SAR Studies : Modify the fluorophenyl or methyl groups to assess impact on potency and selectivity .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Molecular Dynamics : Simulate solvation effects on reactivity (e.g., carboxylic acid deprotonation in aqueous vs. organic media).
- Hammett Plots : Correlate substituent effects (σ values for fluorine) with reaction rates in substitution reactions .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().
- Ventilation : Conduct reactions in fume hoods due to potential decomposition products (e.g., nitrogen oxides).
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal via licensed contractors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
